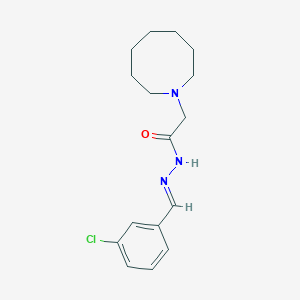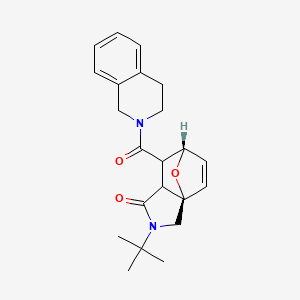![molecular formula C15H14O3 B5515101 3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one CAS No. 17231-03-7](/img/structure/B5515101.png)
3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furochromenone derivatives often involves strategies such as Michael addition followed by intramolecular dehydration. For instance, the construction of 3H-furo[3,4-b]chromen-1(9H)-one scaffolds can be achieved through a sequential Michael addition/intramolecular dehydration strategy, utilizing bifunctional squaramide derived from L-tert-leucine and subsequent dehydration promoted by concentrated sulfuric acid, yielding pharmaceutically valuable 3H-furo[3,4-b]chromen-1(9H)-ones with high enantiomeric excess (Cui et al., 2015). Another approach involves a green, three-component reaction of 1-hydroxy-3H-benzo[f]chromen-3-ones, an aromatic aldehyde, and isonitrile, resulting in substituted functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones under catalyst-free and solvent-free conditions (Kumar et al., 2015).
Molecular Structure Analysis
The molecular structure of furochromenones like 9-methoxy-2H-furo[3,2-g]chromen-2-one has been extensively studied using experimental and theoretical methods. Investigations include vibrational frequency analysis through DFT/B3LYP calculations, comparison with experimental FT-IR and FT-Raman spectral data, and geometry optimization. Such studies provide insights into electronic, vibrational characteristics, and molecular geometry of furochromenones (Swarnalatha et al., 2015).
Chemical Reactions and Properties
Furochromenones participate in various chemical reactions due to their reactive functional groups. For example, a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal synthesized from 5H-furo[3,2-g]chromen-5-one through the Vilsmeier–Haack reaction showed chemical reactivity toward mono- and di-nitrogen nucleophiles, leading to the formation of novel enamines or enaminones and benzofuran derivatives with bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents (Ali et al., 2020).
Physical Properties Analysis
The physical properties of furochromenones can be derived from their molecular structure analysis, including the determination of HOMO-LUMO energies, molecular electrostatic potential, and thermodynamic properties. These properties are crucial for understanding the behavior of these compounds in different environments and their reactivity (Swarnalatha et al., 2015).
Chemical Properties Analysis
The chemical properties of furochromenones are closely tied to their structure, encompassing reactivity patterns, potential for various chemical transformations, and interactions with biological targets. Studies have shown that furochromenones can undergo nucleophilic addition, cycloaddition, and other reactions that enable the synthesis of novel derivatives with potential biological activities (Ali et al., 2020).
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Supramolecular Interactions
- Research Insight: The study of the crystal structure of related compounds, like imperatorin, reveals key details about their molecular interactions. These include C–H...O, C–H...π, and π–π interactions, which are essential for understanding the physical and chemical properties of such compounds (Cox et al., 2003).
2. Synthesis of Analogs and Derivatives
- Research Insight: Modified versions of the compound, like psoralen and allopsoralen analogs, have been synthesized, expanding the potential applications of these compounds in various fields (Garazd et al., 2001).
3. Photochemical Studies
- Research Insight: Photooxygenation studies of similar compounds have been conducted, contributing to our understanding of their chemical behavior under light exposure. This research is vital for applications in photochemistry and photophysics (El-Gogary et al., 2015).
4. Potential Pharmacological Applications
- Research Insight: Certain derivatives have been synthesized and evaluated for vasodilatory activity, indicating potential uses in pharmacology, especially for conditions like hypertension (Wang et al., 2014).
5. Antidepressant-like Effects
- Research Insight: Some derivatives have shown antidepressant-like effects in preclinical models, suggesting potential therapeutic applications in mental health (Deng et al., 2010).
6. Synthesis of Structurally Complex Derivatives
- Research Insight: Advanced synthetic methods have been developed to create structurally complex derivatives, which could lead to novel applications in medicinal chemistry and drug design (Cui et al., 2015).
7. Exploration as Kinase Inhibitors
- Research Insight: Synthesized derivatives have been tested as EGFR and VEGFR-2 kinase inhibitors, an important area of research in cancer treatment (Amr et al., 2017).
8. Green Synthesis Approaches
- Research Insight: Environmentally friendly synthesis methodshave been developed for related compounds, emphasizing sustainable practices in chemical synthesis and contributing to green chemistry initiatives (Kumar et al., 2015).
9. Inverse Electron-Demand Diels–Alder Reaction Studies
- Research Insight: Research on the inverse electron-demand Diels–Alder reaction of similar compounds has led to the synthesis of novel heterocyclic systems, which is significant for advancing synthetic organic chemistry (Popova et al., 2019).
10. Nucleophilic Reactivity Analysis
- Research Insight: Investigations into the nucleophilic reactivity of related compounds have resulted in the synthesis of novel benzofuran derivatives, which are relevant for exploring new chemical entities (Ali et al., 2020).
11. Antimycobacterial Activity Research
- Research Insight: Studies on the antimycobacterial activity of related compounds have shown promise for developing new antimicrobial agents (Alvey et al., 2009).
12. Photophysical Characterizations
- Research Insight: Detailed photophysical characterizations of related compounds have been performed, providing insights into their potential applications in optoelectronic devices (Ibrahim et al., 2017).
13. Exploration as Antihypertensive Agents
- Research Insight: Synthesis of sulfonate derivatives of related compounds has shown potential as antihypertensive α-blocking and antiarrhythmic agents (Amr et al., 2017).
14. Antitumor Activity Studies
- Research Insight: Synthesized derivatives have been evaluated for their antitumor activity, contributing to the search for novel anticancer drugs (Chun, 2010).
15. Novel Synthesis Methods
- Research Insight: Innovative synthesis methods have been developed for substituted furo[3,2-c]chromen-4-ones, highlighting advancements in multi-component chemical synthesis (Zhou et al., 2013).
Eigenschaften
IUPAC Name |
3,5,6,9-tetramethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7-6-17-13-10(4)14-12(5-11(7)13)8(2)9(3)15(16)18-14/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWGBVBMFKAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877744 | |
| Record name | PSORALEN,3,4,8,4'-TETRAMETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50877744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17231-03-7 | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 3,5,6,9-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017231037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)
![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)
